molecular formula C23H31FO6 B194908 Fludrocortisone acetate CAS No. 514-36-3

Fludrocortisone acetate

Cat. No. B194908
CAS RN: 514-36-3
M. Wt: 422.5 g/mol
InChI Key: SYWHXTATXSMDSB-GSLJADNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Fludrocortisone Acetate has a molecular formula of C23H31FO6 . It is an acetate ester resulting from the formal condensation of the primary hydroxy group of fludrocortisone with acetic acid .


Chemical Reactions Analysis

Fludrocortisone Acetate is an inactive pro-drug requiring hydrolyzation by esterases or pseudo-esterases in the liver and other body fluids . A newly developed reversed-phase high-performance liquid chromatographic assay and test method for determining content uniformity are described for fludrocortisone acetate .

Scientific Research Applications

Treatment of Neurally Mediated Hypotension in Chronic Fatigue Syndrome

  • Summary of Application : Fludrocortisone acetate is used to treat neurally mediated hypotension (NMH) in patients with chronic fatigue syndrome (CFS). Patients with CFS are more likely than healthy persons to develop NMH in response to prolonged orthostatic stress .
  • Results or Outcomes : The specific results or outcomes of this application are not detailed in the source .

Treatment of Adrenal Insufficiency

  • Summary of Application : Fludrocortisone is a synthetic mineralocorticoid used in the treatment of patients with adrenal insufficiency . It is used to replace endogenous aldosterone in conditions resulting in missing or inadequate endogenous synthesis .
  • Methods of Application : It acts on the kidneys to increase both sodium reabsorption and potassium excretion . As its effects are exerted at the transcriptional level, a single dose of fludrocortisone may work over the course of 1-2 days despite a relatively short plasma half-life .
  • Results or Outcomes : The specific results or outcomes of this application are not detailed in the source .

Sustained Release Formulation

  • Summary of Application : Fludrocortisone is one of the safest corticosteroids recommended for the treatment of adrenogenital syndrome, postural hypotension, and adrenal insufficiency. A sustained release formulation as microparticle has been developed to improve patient compliance by reducing dosage frequency which overall helps to reduce side effects reported with Fludrocortisone .
  • Methods of Application : The study was done with polymers (poly (ε-caprolactone)) and different processes (O/W solvent evaporation methods and S/O/W evaporation methods) .
  • Results or Outcomes : The use of a suspension of micronized drug in dichloromethane as dispersed phase (S/O/W method) significantly improved the process .

Reducing Serum Potassium Levels in Hemodialysis Patients

  • Summary of Application : Fludrocortisone acetate is used to reduce serum potassium levels in patients with end-stage renal disease undergoing hemodialysis .
  • Methods of Application : The study involved 21 hemodialysis patients with hyperkalemia. They were divided into two groups, including Fludrocortisone acetate (0.1 mg/d, n = 13) administration or no treatment (control, n = 8) for 10 months .
  • Results or Outcomes : At the end of the 10-month period after Fludrocortisone acetate therapy, serum potassium levels were significantly lower compared with serum potassium levels of the pre-treatment period .

Treatment of Salt-Losing Adrenogenital Syndrome

  • Summary of Application : Fludrocortisone is used for the treatment of salt-losing adrenogenital syndrome .

Reducing Serum Potassium Levels in Hemodialysis Patients

  • Summary of Application : Fludrocortisone acetate is used to reduce serum potassium levels in patients with end-stage renal disease undergoing hemodialysis .
  • Methods of Application : The study involved 21 hemodialysis patients with hyperkalemia. They were divided into two groups, including Fludrocortisone acetate (0.1 mg/d, n = 13) administration or no treatment (control, n = 8) for 10 months .
  • Results or Outcomes : At the end of the 10-month period after Fludrocortisone acetate therapy, serum potassium levels were significantly lower compared with serum potassium levels of the pre-treatment period .

Treatment of Salt-Losing Adrenogenital Syndrome

  • Summary of Application : Fludrocortisone is used for the treatment of salt-losing adrenogenital syndrome .

Safety And Hazards

Fludrocortisone Acetate can weaken your immune system, making it easier for you to get an infection or worsening an infection you already have or have recently had . It may cause serious side effects such as swelling of feet or lower legs, rapid weight gain, muscle weakness, loss of muscle mass, blurred vision, tunnel vision, eye pain, or seeing halos around lights . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWHXTATXSMDSB-GSLJADNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023062
Record name Fludrocortisone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fludrocortisone acetate

CAS RN

514-36-3
Record name Fludrocortisone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fludrocortisone acetate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUDROCORTISONE ACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15186
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fludrocortisone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fludrocortisone 21-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.438
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUDROCORTISONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V47IF0PVH4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fludrocortisone acetate
Reactant of Route 2
Fludrocortisone acetate
Reactant of Route 3
Fludrocortisone acetate
Reactant of Route 4
Fludrocortisone acetate
Reactant of Route 5
Fludrocortisone acetate
Reactant of Route 6
Fludrocortisone acetate

Citations

For This Compound
3,120
Citations
D Hasan, KW Lindsay, EF Wijdicks, GD Murray… - Stroke, 1989 - Am Heart Assoc
… In this study with randomized controls, we administered fludrocortisone acetate to 46 of 91 patients with subarachnoid hemorrhage in an attempt to prevent excessive natriuresis and …
Number of citations: 206 www.ahajournals.org
GJ Hamwi, RF Goldberg - Journal of the American Medical …, 1955 - jamanetwork.com
… Fludrocortisone acetate (9-α-fluorohydrocortisone) was shown to have a cortisone-like … In order to evaluate the effect of this medication we have administered fludrocortisone acetate to …
Number of citations: 21 jamanetwork.com
RCV Robinson - Journal of the American Medical Association, 1955 - jamanetwork.com
The steroid hormones have influenced modern therapeutic methods during the past five years to a greater extent than any other modality, with the possible exception of the broad …
Number of citations: 17 jamanetwork.com
K Florey - Analytical Profiles of Drug Substances, 1974 - Elsevier
Publisher Summary Fludrocortisone acetate is a white crystalline, odorless substance. Fludrocortisone Acetate was first synthesized by Fried and Sabo by treatment of the epoxide III …
Number of citations: 2 www.sciencedirect.com
PC Rowe, H Calkins, K DeBusk, R McKenzie, R Anand… - Jama, 2001 - jamanetwork.com
… ObjectiveTo examine the efficacy of fludrocortisone acetate as monotherapy for adults with … InterventionSubjects were randomly assigned to receive fludrocortisone acetate, titrated to …
Number of citations: 186 jamanetwork.com
TB Fitzpatrick, HC Griswold… - Journal of the American …, 1955 - jamanetwork.com
… may en¬ hance percutaneous absorption of fludrocortisone acetate. We have obtained the best therapeutic results with both fludrocortisone acetate and hydrocortisone acetate lo¬ …
Number of citations: 96 jamanetwork.com
M Amani, NS Ardestani, A Jouyban… - The Journal of …, 2022 - Elsevier
… In this work, the solubility of fludrocortisone acetate was measured in sc-CO 2 at the pressure and temperature ranges of 120 − 300 bar and 308–338 K, respectively. Moreover, the …
Number of citations: 17 www.sciencedirect.com
S Cisternino, J Schlatter, JL Saulnier - European journal of pharmaceutics …, 2003 - Elsevier
… of fludrocortisone acetate occurred in formulations stored at +23C. Fludrocortisone acetate 40 μg/… and final concentration which is independent on the fludrocortisone acetate recovery. …
Number of citations: 17 www.sciencedirect.com
SANE ISHIKAWA, T SAITO, K KANEKO… - Annals of internal …, 1987 - acpjournals.org
… We began treatment with fludrocortisone acetate, 0.4 mg, to compensate for the elevation in the serum level of potassium and the reduction in the serum level of sodium (which was …
Number of citations: 129 www.acpjournals.org
EFM Wijdick, M Vermeulen, P Van Brummelen… - Clinical neurology and …, 1988 - Elsevier
… in 21 of these the effects of fludrocortisone acetate on sodium balance and on … fludrocortisone acetate. Plasma renin values were less high in patients treated with fludrocortisone acetate…
Number of citations: 63 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.